molecular formula C14H15NO2 B1334606 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid CAS No. 446829-41-0

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid

Cat. No. B1334606
M. Wt: 229.27 g/mol
InChI Key: WKBUQRILUMGUTL-UHFFFAOYSA-N
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Description

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid is a compound that is structurally related to carbazole derivatives. Carbazoles are a group of compounds that have a tricyclic structure consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The compound has a carboxylic acid functional group, which is a common target for bioisosteric replacement in medicinal chemistry to improve metabolic stability or alter physicochemical properties of drug candidates.

Synthesis Analysis

The synthesis of carbazole derivatives can be complex due to the tricyclic structure. While the provided data does not directly describe the synthesis of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid, it does mention the use of 5-substituted-1H-tetrazoles as isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that similar synthetic methods could potentially be applied to the synthesis of the compound , using tetrazole as a bioisostere for the carboxylic acid group.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a nitrogen atom within the central five-membered ring, which can have significant implications for the electronic properties and reactivity of the compound. The methyl group at the 6-position of the tetrahydrocarbazole ring could influence the compound's conformation and electronic distribution, potentially affecting its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of carbazole derivatives can vary widely depending on the substitution pattern and the functional groups present. The abstract from paper describes the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with various reagents, leading to the formation of different products such as 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles and methyl isoxazolo[5,4-a]carbazole-3-carboxylates. These reactions demonstrate the versatility of carbazole derivatives in chemical synthesis and the potential for generating diverse analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid would be influenced by its tricyclic structure and the presence of the carboxylic acid group. The carboxylic acid moiety is typically associated with hydrogen bonding, acidity, and solubility in polar solvents. The tetrahydrocarbazole portion of the molecule would contribute to its lipophilicity and could affect its overall stability and conformational preferences. However, specific data on the physical and chemical properties of this compound are not provided in the abstracts .

Scientific Research Applications

1. Diabetes Treatment

  • Application Summary : Carbazole derivatives have gained attention due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities. Their role in the pathogenesis and development of diabetes has expanded their therapeutic potential .
  • Methods of Application : Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
  • Results or Outcomes : The compounds tested exhibited significant activity, with 6-(benzyloxy)-9-(chlorobenzoyl)-2,3,4,9-tetrahydro-1 H-carbazole-3-carboxylic acid being the most promising .

2. Optoelectronic Applications

  • Application Summary : Polycarbazole and its derivatives are nitrogen-containing aromatic heterocyclic conducting polymers with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
  • Methods of Application : Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
  • Results or Outcomes : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

properties

IUPAC Name

6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-2-4-12-10(6-8)11-7-9(14(16)17)3-5-13(11)15-12/h3,5,7-8,15H,2,4,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBUQRILUMGUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383119
Record name 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid

CAS RN

446829-41-0
Record name 2,3,4,9-Tetrahydro-3-methyl-1H-carbazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446829-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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